molecular formula C19H13FN2O5 B2719857 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618871-89-9

5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2719857
CAS No.: 618871-89-9
M. Wt: 368.32
InChI Key: CWYFQBDQLBDNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a fluorophenyl group at position 5, a furan-2-carbonyl moiety at position 4, and a 5-methylisoxazol-3-yl substituent at position 1. The compound’s properties are influenced by its planar core (pyrrol-2-one) and the electronic effects of its substituents, particularly the fluorine atom and heterocyclic groups.

Properties

IUPAC Name

2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O5/c1-10-8-14(21-27-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-26-13/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYFQBDQLBDNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C18H16FN3O4
  • Molecular Weight : 373.34 g/mol
  • IUPAC Name : 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
  • CAS Number : Not available in the provided sources.

Antiviral Activity

Research has indicated that compounds structurally similar to 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit antiviral properties, particularly against SARS-CoV-2. For example, derivatives with similar furan and phenyl groups have shown IC50 values in the low micromolar range, suggesting effective inhibition of viral replication pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial and antifungal properties, with lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin. The presence of the furan ring and the fluorophenyl group may enhance this activity through specific interactions with microbial targets .

Cytotoxicity and Safety Profile

Cytotoxicity assessments reveal that related compounds possess low toxicity profiles, with CC50 values exceeding 100 μM in Vero and MDCK cell lines. This indicates a favorable safety margin for further development as therapeutic agents .

The mechanism by which 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its biological effects is likely multifaceted:

  • Inhibition of Viral Proteases : Similar compounds have been identified as reversible covalent inhibitors of viral proteases, crucial for viral replication.
  • Modulation of Receptor Activity : The compound may interact with nicotinic acetylcholine receptors (nAChR), influencing neurotransmission and potentially offering neuroprotective effects .

Case Studies

StudyFindings
Study on SARS-CoV-2 InhibitorsIdentified structural analogs with IC50 values around 1.57 μM against Mpro, indicating potential for therapeutic use against COVID-19 .
Antimicrobial AssessmentCompounds with similar structures exhibited significant antibacterial activity, with MIC values lower than those of conventional antibiotics .
Cytotoxicity EvaluationDemonstrated low cytotoxicity in human cell lines, supporting the safety profile for further development .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name R5 R4 R1 Molecular Weight* Key Properties
Target Compound 3-Fluorophenyl Furan-2-carbonyl 5-Methylisoxazol-3-yl ~422.38 Moderate lipophilicity, planar core
5-(3-Chlorophenyl) Analog 3-Chlorophenyl 4-Methoxybenzoyl 5-Methylisoxazol-3-yl ~438.83 Higher logP, crystalline
5-(3-Pyridinyl) Analog 3-Pyridinyl Furan-2-carbonyl 5-Methylisoxazol-3-yl ~407.38 Basic nitrogen, improved solubility
5-(4-Hydroxy-3-Methoxyphenyl) Analog 4-Hydroxy-3-methoxyphenyl Furan-2-carbonyl 3-Methoxypropyl ~478.45 High polarity, H-bond donor/acceptor

*Estimated based on molecular formulas.

Research Findings

Isostructurality and Halogen Effects : Fluorine and chlorine analogs often exhibit similar crystal structures due to comparable van der Waals radii, but differences in dipole moments can lead to varied solubility and stability profiles .

Role of Heterocycles : The 5-methylisoxazole group in the target compound contributes to metabolic stability compared to alkyl chains (e.g., 3-methoxypropyl), which may undergo faster enzymatic degradation .

Solubility Enhancements: Pyridine or phenolic substituents improve aqueous solubility, critical for bioavailability in drug development .

Q & A

Q. How can researchers validate the compound's interaction with proposed biological targets (e.g., kinases)?

  • Validation Workflow :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates .
  • Kinase Profiling Panels : Test selectivity across 100+ kinases to avoid off-target effects .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .

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